molecular formula C13H10O2 B127426 4-Phenoxybenzaldehyde CAS No. 67-36-7

4-Phenoxybenzaldehyde

Cat. No. B127426
CAS RN: 67-36-7
M. Wt: 198.22 g/mol
InChI Key: QWLHJVDRPZNVBS-UHFFFAOYSA-N
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Patent
US08686046B2

Procedure details

To a stirring solution of p-fluorobenzaldehyde (1.6 mmol, 0.2 g) in dimethylformamide (8 mL) was added phenol (3.52 mmol, 0.33 g) and cesium carbonate (3.52 mmol, 1.15 g). The reaction mixture was headed to 90° C. for 3 hours at which time the reaction mixture was cooled to room temperature and filtered through a medium fritted funnel. The reaction mixture was then diluted with 125 mL of ethyl acetate and extracted with eight 15 mL portions of water followed by one 10 mL portion of brine. The organic layer was then dried with magnesium sulfate and evaporated to dryness. The title product was purified by column chromatography and 0.237 g (1.2 mmol) was recovered. 1H NMR (300 MHz, CDCl3) δ 9.91 (s, 1H), 8.02 (s, OH), 7.92-7.79 (m, 2H), 7.49-7.37 (m, 2H), 7.23 (t, J=8.0, 2H), 7.14-7.01 (m, 4H), 6.89 (t, J=8.3, 2H). 13C NMR (75 MHz, CDCl3) δ 191.28, 163.56, 156.41, 155.26, 132.28, 131.38, 130.41, 129.79, 125.23, 120.69, 120.45, 117.79, 115.61.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[O:16]([C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
0.33 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a medium fritted funnel
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with 125 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with eight 15 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The title product was purified by column chromatography and 0.237 g (1.2 mmol)
CUSTOM
Type
CUSTOM
Details
was recovered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.